molecular formula C10H10F3N B8216935 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline

Cat. No.: B8216935
M. Wt: 201.19 g/mol
InChI Key: RGMSYPHSYJUPSR-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline is a compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of

Preparation Methods

The synthesis of 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline typically involves the cyclopropanation of an appropriate precursor with a trifluoromethylating agent. One common method includes the use of diazo compounds in the presence of a catalyst to introduce the cyclopropyl ring . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted anilines and cyclopropylamines. Compared to these compounds, 3-((1R,2R)-rel-2-(Trifluoromethyl)cyclopropyl)aniline is unique due to its specific stereochemistry and the presence of both the trifluoromethyl and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-2-1-3-7(14)4-6/h1-4,8-9H,5,14H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMSYPHSYJUPSR-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(F)(F)F)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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